Dnmt/hdac-IN-1

Epigenetic drug discovery Dual inhibitor pharmacology Enzymatic inhibition profiling

DNMT/HDAC-IN-1 (CAS 2095619-17-1, synonym Compound 15a) is a rationally designed, hydroxamic acid-based small molecule that concurrently inhibits DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). It exhibits nanomolar inhibitory potency against HDAC1 (IC50 = 57 nM) and HDAC6 (IC50 = 17 nM), with supplementary DNMT1 inhibitory activity (% inhibition at 100 µM: 69.88 ± 1.97%).

Molecular Formula C19H16ClF3N2O3
Molecular Weight 412.8 g/mol
Cat. No. B12383832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDnmt/hdac-IN-1
Molecular FormulaC19H16ClF3N2O3
Molecular Weight412.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)C=CC(=O)NO
InChIInChI=1S/C19H16ClF3N2O3/c20-16-7-6-14(19(21,22)23)11-15(16)18(27)24-10-9-13-3-1-12(2-4-13)5-8-17(26)25-28/h1-8,11,28H,9-10H2,(H,24,27)(H,25,26)/b8-5+
InChIKeyLLFKETNCAMHDIE-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DNMT/HDAC-IN-1 (Compound 15a) — Procurement-Grade Dual Epigenetic Inhibitor for Cancer Research


DNMT/HDAC-IN-1 (CAS 2095619-17-1, synonym Compound 15a) is a rationally designed, hydroxamic acid-based small molecule that concurrently inhibits DNA methyltransferases (DNMTs) and histone deacetylases (HDACs) [1]. It exhibits nanomolar inhibitory potency against HDAC1 (IC50 = 57 nM) and HDAC6 (IC50 = 17 nM), with supplementary DNMT1 inhibitory activity (% inhibition at 100 µM: 69.88 ± 1.97%) [1]. Unlike single-target epigenetic agents, this dual pharmacophore induces a viral mimicry response through endogenous retroviral element (ERV) activation and RIG-I–MAVS pathway stimulation, thereby enhancing antitumour immunity and sensitising tumours to immune checkpoint blockade [2]. The compound is commercially available at >99.8% purity (HPLC-verified) .

Why DNMT/HDAC-IN-1 Cannot Be Replaced by Single-Agent DNMT or HDAC Inhibitors in Epigenetic Research


DNMT/HDAC-IN-1 is a single chemical entity delivering dual-target engagement; substituting it with a DNMT-only inhibitor such as SGI-1027 (DNMT1 IC50 = 6 µM, no HDAC activity) or an HDAC-only inhibitor such as Vorinostat (HDAC1 IC50 ≈ 10 nM, no DNMT activity) forfeits the mechanistic synergy that drives the compound's signature viral mimicry phenotype. The dual inhibition of DNMT1 and HDAC1 within the same molecule is required for ERV derepression, dsRNA accumulation, and RIG-I–MAVS-dependent interferon signalling — effects that are not recapitulated by combining the single agents at equivalent concentrations [1]. Furthermore, the follow-on dual inhibitor C02S from the same medicinal chemistry programme trades HDAC potency for improved DNMT coverage (HDAC1 IC50 = 4.16 µM vs. 15a's 57 nM), underscoring that even within the dual-inhibitor class, target-engagement balance is not interchangeable and directly dictates downstream functional readouts [2].

DNMT/HDAC-IN-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Dual DNMT/HDAC Enzymatic Inhibition: Single-Molecule Polypharmacology vs. Single-Target Agents SGI-1027 and Vorinostat

DNMT/HDAC-IN-1 (Compound 15a) is the only molecule among the three comparators that simultaneously inhibits both DNMT and HDAC enzyme families [1]. Against HDAC isoforms, 15a achieves IC50 values of 57 nM (HDAC1) and 17 nM (HDAC6) [1], placing its HDAC6 potency within ~5-fold of the clinical HDAC inhibitor Vorinostat (HDAC1 IC50 ≈ 10 nM, HDAC6 IC50 < 86 nM) . For DNMT1, 15a produces 69.88 ± 1.97% inhibition at 100 µM, representing a marked improvement over the parent scaffold NSC-319745 [1]. By contrast, SGI-1027 achieves DNMT1 IC50 = 6 µM (hemimethylated DNA substrate) but has no measurable HDAC inhibitory activity , while Vorinostat potently inhibits HDACs but shows no DNMT inhibition . This means 15a delivers both enzymatic activities in a single addition to assay wells, eliminating the need for combinatorial dosing optimisation [1].

Epigenetic drug discovery Dual inhibitor pharmacology Enzymatic inhibition profiling

Anti-Proliferative Activity Across 14 Breast Cancer Cell Lines: Direct Head-to-Head Comparison with Vorinostat and SGI-1027

In a direct head-to-head comparison across 14 breast cancer cell lines using identical MTS assay conditions, DNMT/HDAC-IN-1 (15a) demonstrated consistently broad anti-proliferative activity (IC50 range: 1.24–9.19 µM, excluding the intrinsically resistant MCF-7 line which showed IC50 > 25 µM) [1]. In the MDA-MB-453 triple-negative breast cancer line, 15a achieved an IC50 of 1.24 ± 0.17 µM, comparable to Vorinostat (1.16 ± 0.20 µM) and within ~2.2-fold of SGI-1027 (0.57 ± 0.12 µM) [1]. Notably, in HCC1937 cells, 15a (IC50 = 9.19 ± 0.45 µM) outperformed Vorinostat (IC50 = 10.27 ± 3.56 µM), while SGI-1027 showed 9.8-fold greater potency (IC50 = 0.94 ± 0.07 µM) in this line [1]. The key differentiation is not superior potency in any single line but rather the breadth of activity attributable to dual epigenetic targeting: 15a showed IC50 < 10 µM in 13/14 lines, whereas the single agents exhibited more pronounced line-to-line variability that reflects their narrower target coverage [1].

Breast cancer Anti-proliferative screening Cell viability assay

Viral Mimicry and Innate Immune Activation: A Mechanistic Phenotype Unique to Dual DNMT/HDAC Inhibition

DNMT/HDAC-IN-1 (15a) induces a viral mimicry response — evidenced by upregulation of endogenous retroviral element (ERV) transcripts, perinuclear accumulation of double-stranded RNA (dsRNA), and activation of the RIG-I–MAVS signalling cascade — a phenotype that is not produced by either SGI-1027 (DNMT inhibitor) or Vorinostat (HDAC inhibitor) when used alone [1]. In MDA-MB-453 and BT-474 breast cancer cells, 15a treatment increased transcription of type I/III interferons, the interferon-stimulated genes ISG15 and OASL, and the chemokines CCL5 and CXCL10 [1]. Critically, siRNA knockdown of DNMT1 partially recapitulated these effects, but knockdown of HDAC1 alone had little impact, and the full response required dual target suppression [1]. Downstream, 15a upregulated PD-L1 expression at both mRNA and protein levels, creating a mechanistic rationale for combination with anti-PD-L1 immunotherapy [1]. This viral mimicry phenotype is a class-level feature of dual DNMT/HDAC inhibition and is not achievable through single-agent treatment [1].

Viral mimicry Cancer immunotherapy Endogenous retrovirus RIG-I-MAVS pathway

In Vivo Tumour Growth Inhibition and Anti-PD-L1 Combination Efficacy in Immunocompetent Mouse Models

In a 4T1 orthotopic breast cancer model in immunocompetent BALB/c mice, DNMT/HDAC-IN-1 (15a) administered at 50 mg/kg as monotherapy suppressed tumour growth, yielding tumour volumes more than 30% smaller than vehicle-treated controls [1]. When combined with an anti-PD-L1 antibody, 15a produced significantly greater tumour growth inhibition than either monotherapy arm, with the combination group showing superior tumour control relative to both vehicle and single-agent treatments [1]. Throughout the treatment period, body weights remained stable across all four groups (vehicle, 15a alone, anti-PD-L1 alone, combination), and histological examination of heart, liver, spleen, lung, and kidney revealed no discernible toxicological effects [1]. Immunohistochemistry confirmed increased PD-L1 expression and elevated CD8+ T-cell infiltration in tumours from 15a-treated animals, consistent with the compound's viral mimicry-driven immunomodulatory mechanism [1]. In contrast, the DNMT-only inhibitor SGI-1027 and HDAC-only inhibitor Vorinostat have not been reported to produce this combination efficacy with anti-PD-L1 in immunocompetent breast cancer models as single agents [1].

In vivo efficacy Immune checkpoint blockade Combination therapy Triple-negative breast cancer

Differentiated DNMT vs. HDAC Potency Balance: DNMT/HDAC-IN-1 (15a) vs. Follow-On Dual Inhibitor C02S

DNMT/HDAC-IN-1 (15a) and its follow-on analog C02S, developed by the same research group, represent two distinct points on the DNMT–HDAC potency spectrum, enabling application-specific compound selection [1][2]. Compound 15a is heavily HDAC-biased: HDAC1 IC50 = 57 nM and HDAC6 IC50 = 17 nM, with DNMT1 inhibition quantified only as % inhibition at a single high concentration (69.88% at 100 µM) [1]. C02S, by contrast, bears a fully characterised DNMT profile (DNMT1 IC50 = 2.05 µM, DNMT3A IC50 = 0.93 µM, DNMT3B IC50 = 1.32 µM) but is 73-fold less potent against HDAC1 (IC50 = 4.16 µM) [2]. The practical implication is that 15a should be selected when the experimental objective requires robust HDAC pathway engagement (e.g., histone hyperacetylation readouts, HDAC6-dependent processes) with ancillary DNMT inhibition, whereas C02S is appropriate when balanced or DNMT-dominant target coverage is required [1][2]. Both compounds induce apoptosis and modulate tumour suppressor gene expression, but 15a has the additional demonstrated capability of inducing viral mimicry and sensitising tumours to anti-PD-L1 therapy, a phenotype not yet reported for C02S [3].

Dual inhibitor design SAR Target engagement profiling Chemical probe selection

DNMT/HDAC-IN-1: Validated Research and Procurement Application Scenarios


Epigenetic Immuno-Oncology: Viral Mimicry and ICB Sensitisation Studies

When the experimental objective is to activate innate immune signalling through epigenetic reprogramming, DNMT/HDAC-IN-1 (15a) is the preferred tool compound. Its validated ability to induce ERV transcription, elevate intracellular dsRNA, and trigger RIG-I–MAVS-dependent type I/III interferon production [1] makes it uniquely suited for studies investigating viral mimicry as a therapeutic strategy. Furthermore, 15a upregulates PD-L1 expression and, in combination with anti-PD-L1 antibody, produces additive tumour growth inhibition in immunocompetent mouse models without observable toxicity [1]. This combination scenario is not achievable with single-target DNMT or HDAC inhibitors used alone.

Broad-Spectrum Anti-Proliferative Screening Across Heterogeneous Breast Cancer Subtypes

For laboratories conducting cell viability screening across diverse breast cancer subtypes (including triple-negative, HER2+, and luminal models), 15a offers consistent anti-proliferative coverage with IC50 values below 10 µM in 13 of 14 tested cell lines [1]. Its dual-target mechanism reduces the line-to-line potency variability observed with single-target epigenetic agents such as Vorinostat or SGI-1027 [1]. The commercially available >99.8% purity ensures reproducible dosing across multi-plate screening campaigns.

HDAC-Biased Dual Epigenetic Inhibition for Histone Acetylation and DNA Demethylation Readouts

When the research question prioritises robust HDAC engagement (histone H3/H4 hyperacetylation) with concurrent but secondary DNMT inhibition (p16 CpG island demethylation, tumour suppressor gene re-expression), 15a is the appropriate selection over the follow-on compound C02S. With HDAC1 IC50 = 57 nM — 73-fold more potent than C02S (HDAC1 IC50 = 4.16 µM) — 15a delivers strong acetylation-driven epigenetic modulation alongside measurable DNMT1 inhibition (69.88% at 100 µM) [2][3]. This profile is ideal for chromatin immunoprecipitation (ChIP) and western blot-based epigenetic marker studies.

Chemical Biology Studies Requiring a Single-Molecule Dual Pharmacophore

In target deconvolution or chemical genetic studies where dual epigenetic modulation must be achieved with a single molecular entity (to exclude confounding factors from two-drug combinations such as differential pharmacokinetics, protein binding, or cellular permeability), 15a provides the only well-characterised DNMT/HDAC dual pharmacophore with published X-ray crystallography or docking evidence of direct target engagement [2]. This is critical for experiments where the biological effect must be unambiguously attributed to simultaneous DNMT and HDAC inhibition from a single chemical species.

Quote Request

Request a Quote for Dnmt/hdac-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.